Bazlitoran
Description
Historical Trajectory of Bazlitoran in Preclinical Development and Research this compound (IMO-8400) has been investigated in preclinical studies for its potential in treating various conditions where TLR activation plays a role. Preclinical models of IMIDs, such as lupus and psoriasis, have shown that blocking TLR activation with compounds like IMO-8400 reduced disease severity.researchgate.netpatsnap.comSpecifically, in mouse models of psoriasis induced by IL-23 cytokine or antimicrobial peptide LL-37, treatment with IMO-8400 resulted in a reduction in epidermal hyperplasia and leukocyte infiltration, along with decreased inflammatory cytokine secretion, leading to the suppression of lesion development.researchgate.netAdditionally, preclinical studies in cynomolgus macaques fed a high-fat, high-fructose diet demonstrated that this compound (AVO-101) treatment led to increased adiponectin levels, decreased weight, and reduced total and LDL cholesterol levels.bioworld.comAn improvement in total NASH activity score was also observed in treated primates.bioworld.com
This compound was granted orphan drug status for diffuse large B cell lymphoma (DLBCL) and Waldenstrom's Macroglobulinemia (WM). nih.gov It progressed to clinical trials for several indications, including plaque psoriasis (NCT01899729, Phase IIa), dermatomyositis (NCT02612857, Phase 2), relapsed or refractory Waldenstrom's Macroglobulinemia (NCT02092909, Phase 1/2), and relapsed or refractory Diffuse Large B-Cell Lymphoma with the MyD88 L265P mutation (NCT02252146, Phase 1/2). researchgate.netresearchgate.netpatsnap.comdrugbank.comdrugbank.com However, further studies for DLBCL and WM were suspended. nih.gov A Phase 2 trial in patients with dermatomyositis (NCT02612857) did not show significant differences between treatment groups and placebo in the primary endpoint or muscle strength. researchgate.netrichtlijnendatabase.nl Despite some trials being discontinued (B1498344) or not meeting primary endpoints, the preclinical data and initial clinical investigations highlight this compound's role in exploring the therapeutic potential of TLR 7, 8, and 9 antagonism in immune-mediated diseases.
Preclinical Study Findings in Cynomolgus Macaques (AVO-101/Bazlitoran) bioworld.com
| Parameter | AVO-101 (n=7) Change from Baseline (Week 12) | Placebo (n=5) Change from Baseline (Week 12) | P-value (AVO-101 vs. Placebo) |
| Adiponectin (Week 6) | +152% | -2% | 0.03 |
| Weight Loss (>7.5%) | 6 out of 7 primates | 1 out of 5 primates | Not specified |
| Total Cholesterol | Significant Reduction | Not specified | 0.004 |
| LDL Cholesterol | Significant Reduction | Not specified | 0.002 |
| Total NASH Activity Score | Improvement of 3 and 4 points | No improvement | Not specified |
Structure
2D Structure
Properties
CAS No. |
1378549-07-5 |
|---|---|
Molecular Formula |
C179H233N52O101P17S17 |
Molecular Weight |
5801 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C179H233N52O101P17S17/c1-71-41-221(172(252)200-143(71)184)123-32-85(106(303-123)62-293-347(274,364)330-136-109(313-160(140(136)278-10)220-26-19-117(234)199-171(220)251)66-297-349(276,366)332-138-111(315-162(142(138)280-12)231-70-193-134-148(231)203-165(188)206-158(134)245)65-296-346(273,363)328-92-39-130(228-48-78(8)155(242)213-179(228)259)310-105(92)60-289-337(264,354)320-84-31-122(218-24-17-115(183)197-169(218)249)302-98(84)53-285-341(268,358)324-89-36-127(225-45-75(5)152(239)210-176(225)256)308-103(89)58-291-344(271,361)329-93-40-131(229-68-191-132-144(185)189-67-190-146(132)229)311-107(93)61-292-343(270,360)326-86-33-124(222-42-72(2)149(236)207-173(222)253)304-99(86)54-281-333(260,350)316-80-27-119(298-94(80)49-232)215-21-14-112(180)194-166(215)246)321-338(265,355)282-50-95-81(28-118(299-95)214-20-13-79-145(214)201-163(186)204-156(79)243)317-334(261,351)286-55-100-90(37-128(305-100)226-46-76(6)153(240)211-177(226)257)325-342(269,359)290-57-102-88(35-126(307-102)224-44-74(4)151(238)209-175(224)255)323-340(267,357)284-51-96-82(29-120(300-96)216-22-15-113(181)195-167(216)247)318-335(262,352)287-56-101-87(34-125(306-101)223-43-73(3)150(237)208-174(223)254)322-339(266,356)283-52-97-83(30-121(301-97)217-23-16-114(182)196-168(217)248)319-336(263,353)288-59-104-91(38-129(309-104)227-47-77(7)154(241)212-178(227)258)327-345(272,362)295-64-110-137(141(279-11)161(314-110)230-69-192-133-147(230)202-164(187)205-157(133)244)331-348(275,365)294-63-108-135(235)139(277-9)159(312-108)219-25-18-116(233)198-170(219)250/h13-26,41-48,67-70,80-111,118-131,135-142,159-162,232,235H,27-40,49-66H2,1-12H3,(H,260,350)(H,261,351)(H,262,352)(H,263,353)(H,264,354)(H,265,355)(H,266,356)(H,267,357)(H,268,358)(H,269,359)(H,270,360)(H,271,361)(H,272,362)(H,273,363)(H,274,364)(H,275,365)(H,276,366)(H2,180,194,246)(H2,181,195,247)(H2,182,196,248)(H2,183,197,249)(H2,184,200,252)(H2,185,189,190)(H,198,233,250)(H,199,234,251)(H,207,236,253)(H,208,237,254)(H,209,238,255)(H,210,239,256)(H,211,240,257)(H,212,241,258)(H,213,242,259)(H3,186,201,204,243)(H3,187,202,205,244)(H3,188,203,206,245)/t80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,135+,136+,137+,138+,139+,140+,141+,142+,159+,160+,161+,162+,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?,345?,346?,347?,348?,349?/m0/s1 |
InChI Key |
HDRGJRSISASRAJ-WKPMUQCKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5OC)N6C=CC(=O)NC6=O)COP(=S)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7OC)N8C=NC9=C8N=C(NC9=O)N)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)S)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=CC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)OC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5C(OC(C5OC)N6C=CC(=O)NC6=O)COP(=S)(O)OC7C(OC(C7OC)N8C=NC9=C8N=C(NC9=O)N)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=O)(OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)S)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=CC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)OC)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Bazlitoran
Toll-like Receptor (TLR) Antagonism and Specificity
Bazlitoran functions as an antagonist of Toll-like receptors 7, 8, and 9. guidetopharmacology.orgnih.govuni-freiburg.deaging-us.comwikipedia.org These endosomal TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns, particularly nucleic acids such as single-stranded RNA (ssRNA) for TLR7 and TLR8, and unmethylated CpG DNA for TLR9. uni-freiburg.de Overactivation or dysregulation of these TLRs is implicated in the pathogenesis of various inflammatory and autoimmune diseases. nih.gov this compound is described as a "triple TLR7/8/9 antagonist," indicating its inhibitory activity across these three receptors. uni-freiburg.de It has demonstrated the capacity to inhibit TLR7-, TLR8-, and TLR9-mediated immune responses in both cell-based assays and studies involving non-human primates. nih.govaging-us.com
Inhibition of TLR7, TLR8, and TLR9 Signaling Pathways
The primary function of this compound is to block the activation of the signaling pathways initiated by TLR7, TLR8, and TLR9. guidetopharmacology.org This inhibition prevents the downstream cascade of events that typically follows ligand binding to these receptors. Research findings indicate that this compound inhibits the activation of pro-inflammatory genes, including those responsible for the production of type I interferons (IFNs), which are key mediators in TLR signaling pathways. aging-us.com
Quantitative data on the inhibitory potency of this compound against TLR7, TLR8, and TLR9 has been reported. The half-maximal inhibitory concentration (IC50) values highlight its activity against these specific receptors.
| Target | IC50 (nM) | Effect Observed |
| TLR7 | 12.4 (8.9) | Blockade of ssRNA recognition |
| TLR8 | 18.7 (14.2) | Inhibition of NF-κB activation |
| TLR9 | 32.1 (24.6) | Suppression of CpG-DNA signaling |
Note: Values in parentheses may represent a different measure or replicate; source provides these figures.
TLR7 and TLR9 signaling pathways are known to promote the production of antibodies directed against RNA-containing and DNA-containing antigens, respectively. uni-freiburg.de By inhibiting these pathways, this compound can potentially modulate such autoantibody production.
Disruption of Downstream Signaling Cascades (e.g., MyD88-dependent pathways)
Activation of endosomal TLRs, including TLR7 and TLR8, typically leads to the recruitment of adaptor proteins, most notably Myeloid Differentiation Primary Response 88 (MYD88), initiating a MyD88-dependent signaling pathway. nih.gov Upon ligand binding, TLRs undergo dimerization, facilitating the assembly of intracellular signaling complexes known as signalosomes. uni-freiburg.de These signalosomes then trigger downstream pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the induction of inflammatory mediators. uni-freiburg.de Endosomal TLRs also contribute to the activation of Interferon Regulatory Factors (IRFs), leading to the production of type I IFNs. uni-freiburg.de this compound's antagonistic activity prevents the overactivation of these signaling pathways mediated by TLRs 7, 8, and 9. MYD88 serves as a critical adaptor protein within the TLR signaling cascade. The canonical NF-κB signaling pathway is initiated at the cell membrane when receptors containing a Toll/interleukin-1 receptor (TIR) domain, such as TLRs, recognize pathogen-associated molecular patterns (PAMPs) and interact with the TIR domain of MYD88, leading to the formation of the "myddosome complex".
Myeloid Differentiation Primary Response 88 (MYD88) Pathway Modulation
This compound's mechanism extends beyond direct TLR antagonism to include modulation of the MYD88 pathway, particularly in the context of activating mutations. MYD88 is a key adaptor protein in the TLR signaling pathway, essential for transmitting signals from most TLRs (except TLR3) and IL-1 receptors. Mutations in the MYD88 gene, such as the prevalent L265P mutation, are found in various B-cell lymphomas and contribute to constitutive activation of downstream signaling.
Targeting of MYD88 L265P Mutant mRNA Translation
A specific aspect of this compound's mechanism is its action as an oligonucleotide designed to target the messenger RNA (mRNA) of the mutated MYD88 L265P allele. This compound binds to this mutant mRNA, thereby inhibiting its translation into protein. This targeted inhibition is crucial in preventing the overproduction of the constitutively active MYD88 L265P protein, which drives aberrant signaling in certain malignancies. This mechanism is central to this compound's potential antitumor activity in cells expressing the MYD88 L265P mutation. By inhibiting the translation of the mutant mRNA, this compound effectively prevents the overactivation of the downstream signaling pathways that are mediated by this aberrant protein.
Effects on Nuclear Factor-kappa B (NF-κB) Activity
This compound prevents the overactivation of Nuclear Factor-kappa B (NF-κB) activity. The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in chronic inflammatory diseases and various cancers. Constitutive activation of NF-κB is a hallmark of the MYD88 L265P mutation. TLR signaling cascades, activated upstream of MYD88, are known to trigger NF-κB pathways. uni-freiburg.de By inhibiting TLRs 7, 8, and 9, and specifically by targeting the translation of the hyperactive MYD88 L265P mutant, this compound contributes to the prevention of excessive NF-κB activation.
Influence on Janus-associated Kinases-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling
In addition to its effects on TLR and NF-κB signaling, this compound also influences the Janus-associated Kinases-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway by preventing its overactivation. The JAK-STAT pathway is another key signaling cascade involved in immune responses and cell proliferation, often activated by cytokines. The constitutively active NF-κB resulting from the MYD88 L265P mutation can increase autocrine signaling of cytokines like IL-6 and IL-10, which in turn promote the activation of the JAK/STAT pathway. By mitigating the aberrant signaling originating from the MYD88 L265P mutation and downstream NF-κB activation, this compound indirectly modulates the JAK-STAT pathway, contributing to the inhibition of tumor cell proliferation and induction of apoptosis in MYD88 L265P-expressing cells. The JAK/STAT pathway is recognized as a therapeutic target in certain diseases. nih.govaging-us.com
Regulation of Type I Interferon (IFNα) Production via IRF7
Activation of TLRs 7, 8, and 9 is known to induce antiviral responses, including the production of type I interferons (IFNα and IFNβ). jetir.orgrcsb.org This process primarily occurs through the MyD88-dependent signaling pathway. jetir.orgrcsb.org Interferon regulatory factor 7 (IRF7) is a key transcription factor responsible for the expression and production of IFNα. jetir.orgrcsb.org IRF7 is activated and translocated to the nucleus via a signaling cascade that involves MyD88, followed by interactions with IRAK4, IRAK1, and TRAF6. jetir.orgrcsb.org Given that this compound functions as an antagonist of TLR7, TLR8, and TLR9, and inhibits mutated MYD88, its action is expected to inhibit or downregulate this upstream signaling cascade. [5, 7, 13, 14, 22, Search Result 2 from previous turn] By blocking the activation of these upstream components, this compound inhibits the activation of pro-inflammatory genes, including those that lead to the production of type I interferons. nih.gov This antagonistic activity effectively blocks type I interferon signaling. mdpi.com
Impact on Cellular Homeostasis and Fate
This compound exerts significant effects on cellular homeostasis and fate, particularly in cells expressing mutated MYD88 L265P. [Search Result 2 from previous turn, Search Result 18 from previous turn]
Induction of Apoptosis in Target Cell Lines
A direct consequence of this compound's mechanism of action is the induction of apoptosis in target cell lines that express the mutated MYD88 L265P. [Search Result 2 from previous turn, Search Result 18 from previous turn] This effect is linked to its ability to prevent the overactivation of downstream signaling pathways driven by the mutated protein. [Search Result 2 from previous turn]
Inhibition of Tumor Cell Proliferation
In addition to inducing apoptosis, this compound also leads to the inhibition of tumor cell proliferation in MYD88 L265P-expressing cell lines. [Search Result 2 from previous turn, Search Result 18 from previous turn] This antiproliferative effect contributes to its potential as a therapeutic agent in malignancies characterized by this specific mutation. [Search Result 2 from previous turn]
Downregulation of Pro-survival Proteins (e.g., BCL-2, MCL-1)
Research indicates that this compound causes a dose-dependent downregulation of pro-survival proteins, including BCL-2 and MCL-1. [Search Result 18 from previous turn] This downregulation of anti-apoptotic proteins is a key mechanism by which this compound promotes cell death in target cells. [Search Result 18 from previous turn]
| Protein | Downregulation Percentage |
| BCL-2 | 64% |
| MCL-1 | 57% |
Data represents dose-dependent downregulation observed with this compound treatment. [Search Result 18 from previous turn]
Modulation of Kinase Signaling Pathways (e.g., Akt, ERK)
This compound's inhibition of upstream TLR7, TLR8, and TLR9 signaling, and its effect on MYD88, can potentially impact downstream kinase signaling pathways such as Akt and ERK, as these pathways are sometimes linked to TLR and growth factor signaling. [Search Result 2 from previous turn, Search Result 21 from previous turn, Search Result 37 from previous turn, Search Result 44 from previous turn] However, direct evidence specifically detailing this compound's modulation of Akt and ERK was not explicitly found in the consulted literature.
Preclinical Research Investigations and Findings with Bazlitoran
In Vitro Studies and Cellular Assays
In vitro research has provided insights into the direct effects of Bazlitoran on various cell types involved in immune responses and malignancies.
This compound has been investigated for its effects on cell viability and proliferation in malignancy models, including Diffuse Large B-cell Lymphoma (DLBCL). nih.govmdpi.com this compound, as an antisense oligonucleotide (ASO) and TLR7/8/9 antagonist, was granted orphan drug status for DLBCL and Waldenstrom's Macroglobulinemia (WM). nih.govmdpi.comresearchgate.net However, further studies for both indications were suspended. nih.govmdpi.com
Research has explored the potential for synergistic activity between this compound and other therapeutic agents, such as Ibrutinib. While the provided search results mention Ibrutinib as a small molecule inhibitor developed for various lymphomas including WM, and this compound's orphan drug status for DLBCL and WM, direct evidence of synergistic in vitro activity between this compound and Ibrutinib was not explicitly detailed in the search snippets. nih.gov
This compound has demonstrated the ability to modulate immune responses in cell-based assays. It has been shown to inhibit TLR7-, TLR8-, and TLR9-mediated immune responses in these systems. researchgate.netresearchgate.net In human monocyte-derived dendritic cells (MoDCs), the inhibition of TLR-8 resulted in a significant decrease in IL-6 production when treated with certain N-glycans, which were compared to antagonists like Chloroquine and IMO-8400 (this compound). nih.govresearchgate.net This suggests a role for this compound in influencing cytokine production in immune cells.
This compound, as a TLR8 antagonist, is associated with the inhibition of inflammatory cytokine production, including IL-6. ebi.ac.uk Studies comparing N-glycans from bovine lactoferrin with Chloroquine and this compound (IMO-8400) showed that N-glycans specifically inhibited TLR-8 activation and IL-6 production in MoDCs. nih.govresearchgate.net The inhibition of IL-6 in MoDCs treated with unmodified N-glycans resulted in a 0.5-fold change (p < 0.0001), while partially demannosylated and partially desialylated N-glycans showed even stronger inhibition (0.3-fold and 0.4-fold change, respectively, p < 0.0001). nih.govresearchgate.net Although direct quantitative data for this compound's effect on IL-6 inhibition in this specific comparison was not provided in detail, its classification as a TLR8 antagonist supports its role in inhibiting IL-6 production, a downstream effect of TLR8 activation. ebi.ac.uk
Evaluation of Immune Response Modulation in Cell-Based Systems
In Vivo Animal Model Studies
In vivo studies using animal models have evaluated the efficacy of this compound in the context of autoimmune and inflammatory diseases.
This compound has shown effectiveness in preventing inflammation and disease development in mouse models of lupus and psoriasis. researchgate.netnih.govresearchgate.netlarvol.com
In lupus-prone NZBW/F1 mice, IMO-8400 (this compound) suppressed autoimmune antibody production and improved renal function by inhibiting immune responses. Histological examination of kidney sections revealed improvement in nephritis, characterized by reduced glomerular sclerosis and decreased interstitial inflammation, along with decreased glomerular deposits of IgG immune complex in treated mice. researchgate.net
In preclinical mouse models of psoriasis induced by IL-23 cytokine or antimicrobial peptide LL-37, IMO-8400 effectively suppressed lesion development. researchgate.netresearchgate.net Treatment with IMO-8400 inhibited the increase in ear thickness in a dose-dependent manner. researchgate.netresearchgate.net Histological examination of tissue samples showed a reduction in epidermal hyperplasia and infiltrating leukocytes. researchgate.netresearchgate.net Treatment was also associated with an elevation of serum IL-10 levels. researchgate.netresearchgate.net
While this compound has been investigated in a phase 2 clinical trial for dermatomyositis, preclinical efficacy data specifically in animal models of dermatomyositis was not prominently featured in the provided search results, although its activity as a TLR7/8/9 antagonist is relevant to this autoimmune disease. researchgate.netresearchgate.netspringer.comdrugbank.com
Summary of In Vivo Findings in Mouse Models
| Disease Model | Key Findings |
| Lupus | Suppressed autoimmune antibody production, improved renal function, reduced nephritis. researchgate.net |
| Psoriasis | Inhibited lesion development, reduced ear thickness, decreased epidermal hyperplasia and leukocyte infiltration, elevated serum IL-10. researchgate.netresearchgate.net |
Efficacy in Autoimmune and Inflammatory Disease Models (e.g., Lupus, Psoriasis, Dermatomyositis)
Assessment of Disease Severity and Progression Biomarkers
In preclinical models, the impact of this compound on biomarkers associated with disease severity and progression has been assessed. In lupus-prone NZBW/F1 mice, treatment with IMO-8400 resulted in a significant reduction in levels of urine protein and blood urea (B33335) nitrogen, which are indicators of renal function and disease severity. researchgate.net Studies in mouse models of psoriasis treated with IMO-8400 observed an elevation of serum IL-10 levels. researchgate.netresearchgate.net While general inflammatory biomarkers like IL-6 and CRP are recognized for their roles in disease severity and progression in various conditions ctnplus.camdpi.comannlabmed.org, specific findings regarding this compound's impact on these particular biomarkers in inflammatory/autoimmune models were not detailed in the available information, beyond its general inhibition of pro-inflammatory genes. researchgate.net
Histopathological and Immunological Evaluations in Diseased Tissues
Histopathological and immunological assessments have been conducted in preclinical models to understand the effects of this compound on diseased tissues. In mouse models of psoriasis, treatment with IMO-8400 led to a reduction in epidermal hyperplasia and a decrease in infiltrating leukocytes within the affected tissues. researchgate.netresearchgate.net Evaluation of kidney sections from lupus-prone NZBW/F1 mice treated with IMO-8400 demonstrated an improvement in nephritis, characterized by reduced glomerular sclerosis and decreased interstitial inflammation. researchgate.net Additionally, a decrease in glomerular deposits of IgG immune complex was observed in these mice. researchgate.net Immunological studies have shown that IMO-8400 inhibits immune responses mediated through TLR7, TLR8, and TLR9 in cell-based assays and suppresses these responses ex-vivo in non-human primates. researchgate.netresearchgate.net The compound is known to inhibit the activation of pro-inflammatory genes, including those involved in the production of type I interferons. researchgate.net
Investigations in Metabolic Disorder Models (e.g., Nonalcoholic Steatohepatitis (NASH))
This compound (referred to as AVO-101) has been investigated in preclinical models of metabolic disorders, specifically in a model of nonalcoholic steatohepatitis (NASH). bioworld.comtracxn.com The compound is being explored for its potential in treating NASH by targeting TLR9 signaling. bioworld.comtracxn.com
Analysis of Metabolic Parameters (e.g., Adiponectin, Cholesterol)
In a preclinical study utilizing cynomolgus macaques fed a high-fat, high-fructose diet to induce NASH, treatment with this compound resulted in notable changes in key metabolic parameters. bioworld.com Adiponectin levels were observed to increase, while significant reductions were seen in total cholesterol and LDL cholesterol levels. bioworld.com
Table 1: Changes in Metabolic Parameters in NASH Model (Week 6)
| Parameter | This compound Treatment | Placebo | P-value |
| Adiponectin | +152% Increase | -2% Decrease | 0.03 |
Table 2: Changes in Cholesterol Levels in NASH Model (Baseline to Day 84)
| Parameter | This compound vs. Placebo | P-value |
| Total Cholesterol | Significant Reduction | 0.004 |
| LDL Cholesterol | Significant Reduction | 0.002 |
Data extracted from a preclinical study in cynomolgus macaques. bioworld.com
Morphological and Biochemical Assessment of Organ Pathology
Assessment of organ pathology in the NASH model involving cynomolgus macaques treated with this compound indicated an improvement in the total NASH activity score (NAS). bioworld.com Specifically, only animals receiving this compound treatment showed an improvement in NAS of 3 and 4 points. bioworld.com this compound is described as reducing liver fat, inflammation, and fibrosis in the context of NASH in preclinical settings. tracxn.com
General Pharmacokinetic Disposition in Preclinical Species
Information regarding the general pharmacokinetic disposition of this compound in preclinical species is limited in the provided search results. While pharmacokinetics is mentioned in relation to the compound springer.com, detailed profiles concerning its absorption, distribution, metabolism, and excretion across different preclinical species are not available. Preclinical pharmacokinetic studies are generally conducted to understand how a compound is handled by the body in animal models dukecancerinstitute.orgnuvisan.comfda.gov, and this compound's effects on immune responses after subcutaneous administration in non-human primates have been noted. researchgate.net
Analytical and Methodological Approaches in Bazlitoran Research
Chemical and Molecular Characterization Techniques
Characterizing Bazlitoran at the chemical and molecular levels is fundamental to understanding its properties and behavior. This involves detailed analysis of its sequence and structural modifications.
Oligonucleotide Sequence Analysis and Design
Oligonucleotide sequence analysis is a key step in the study of compounds like this compound, which is an oligonucleotide-based antagonist. Analyzing oligonucleotide sequences involves determining the precise order of nucleotides. Tools and methods exist to calculate oligonucleotide occurrences in sequences and detect overrepresented oligonucleotides. csic.es These analyses can be performed on single or both strands of a sequence. csic.es Grouping reverse complements together in the output is an option for two-strand analysis, useful for detecting elements that act in an orientation-insensitive manner. csic.es Statistical parameters such as occurrences, frequencies, matching sequences, ratio (observed/expected occurrence), and probabilities are used in the analysis of oligonucleotides. csic.es Expected oligonucleotide frequencies can be calculated based on subword frequencies observed in the input sequence set, taking into account dependencies between neighboring residues. csic.es Oligonucleotide analysis can be performed with various sizes, typically ranging from 1 to 8, with hexanucleotides (size=6) often recommended for detecting regulatory sites. csic.es The significance of overrepresented oligonucleotides is assessed using P-values and E-values, with E-values providing a more reliable statistic when testing multiple hypotheses simultaneously. csic.es Clusters of overlapping patterns can reveal larger motifs or motif degeneracy. csic.es
The design of oligonucleotides is also a critical aspect, particularly for antisense oligonucleotides (ASOs) like this compound. rsc.orgidtdna.com This involves selecting sequences that can effectively interact with target RNA. idtdna.com Online tools and consultative services are available to assist with primer and probe design for various applications, including qPCR assays. sigmaaldrich.com These tools can provide analysis values such as base count, molecular weight, melting temperature (Tm), GC content, and check for secondary structures and primer dimers. sigmaaldrich.com
Cellular and Biochemical Assay Methodologies
To understand how this compound interacts with biological systems, various cellular and biochemical assays are employed. These methods assess its impact on gene expression, signaling pathways, and immune cell responses.
Gene Expression Profiling (e.g., Quantitative Polymerase Chain Reaction for TLRs)
Gene expression profiling is used to measure the activity of genes in response to this compound. Quantitative Polymerase Chain Reaction (qPCR) is a common technique for this purpose, allowing for the quantification of specific mRNA levels. unityhealth.toresearchgate.net This method is particularly relevant for studying the expression of Toll-like receptors (TLRs), which are part of the innate immune system and can be involved in the response to oligonucleotide-based compounds. vulcanchem.comresearchgate.netnih.gov
Studies have utilized qPCR to evaluate TLR gene expression in various cell types and conditions. For instance, TLR gene expression has been analyzed in whole blood and monocytes. nih.gov The expression levels of different TLRs can vary depending on disease status and in response to stimuli. researchgate.netnih.gov qPCR can be used to measure the expression of multiple TLRs and related molecules. frontiersin.orgnih.gov When performing qPCR, it is important to maintain constant cDNA and reaction volumes across samples. unityhealth.to Electronic pipettes are recommended for use with 384-well plates, commonly used in qPCR. unityhealth.to Careful plate setup, including the use of controls like no template controls (NTC) and standards, is essential for accurate results. unityhealth.to Normalization of data, often to a reference gene like β-actin mRNA, is performed to account for variations in RNA input and other factors. researchgate.net
Protein Phosphorylation and Signaling Pathway Assays (e.g., Chemiluminescence Immunoassay)
Protein phosphorylation is a critical post-translational modification that regulates protein function and is involved in numerous cellular signaling pathways. raybiotech.commdpi.comnih.gov Assays that measure protein phosphorylation and analyze signaling pathways are vital for understanding the cellular effects of this compound.
Chemiluminescence immunoassays are among the methods used to study protein phosphorylation and signaling pathways. unityhealth.tonih.gov These assays can be used to monitor the activation of various signaling pathways by detecting phosphorylation at specific nodes, such as pIκBα, pAKT, and pSTAT3. nih.gov Immunoassays can be adapted to a homogeneous "Add and Read" format, making them suitable for monitoring signaling events relatively quickly. nih.gov While traditional immunoassays can sometimes lack sensitivity and specificity for quantitative measurements of complex samples, new approaches based on bioluminescent enzyme complementation are being developed. mdpi.comnih.gov These methods can detect the phosphorylation of endogenous substrates in various cell types without requiring cell engineering. nih.gov
Other methods for studying protein phosphorylation include Western blot analysis, ELISA, and mass spectrometry. raybiotech.commdpi.com Western blotting is considered a standard method for qualitatively measuring phosphorylation levels. raybiotech.com Mass spectrometry-based targeted proteomics, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM), offer more precise and accurate quantitative measurements of protein phosphorylation, particularly in complex biological samples. mdpi.com These techniques can be used to quantify the relative and absolute abundance of protein phosphorylation in a multiplexed manner, targeting specific pathways. mdpi.com
Ex Vivo Immune Cell Response Profiling
Ex vivo immune cell response profiling involves studying immune cell behavior and responses outside the body, often using patient-derived samples. This approach is valuable for assessing the immunomodulatory properties of compounds like this compound. nih.govnih.govnih.gov
Ex vivo models using whole blood or isolated immune cells allow for the investigation of functional parameters of innate and adaptive immune cells in response to various stimuli, including potential therapeutic agents. nih.govcrownbio.com These models can help quantify immune effector functions and analyze patient-specific immune profiles. nih.govnih.gov Techniques such as single-cell RNA sequencing and flow cytometry are employed in ex vivo immune profiling to characterize cellular populations, gene expression, and functional responses. nih.govchampionsoncology.com Ex vivo models can preserve tumor heterogeneity and resident immune cells, which is particularly relevant for studying the tumor immune microenvironment and responses to immunotherapies. crownbio.comchampionsoncology.combiorxiv.org Studies using patient-derived ex vivo models have demonstrated the ability to assess changes in gene expression and cytokine profiles in response to immunomodulatory drugs. biorxiv.org These models can provide insights into shared core signatures of immune responses across different models and cancer types, while still reflecting individual patient-specific response patterns. biorxiv.org
Preclinical Model Selection and Experimental Design
Preclinical studies for this compound have focused on evaluating its efficacy, particularly against SARS-CoV-2, in appropriate in vivo models. nih.govfishersci.comwikipedia.org This involves careful selection of animal models that recapitulate key aspects of the human disease and the implementation of methodologies to assess viral load, pathological changes, and physiological indicators.
Rationale for Selection of Disease-Relevant Animal Models
The selection of animal models for this compound research is driven by the need to study the compound's effects in a biological system that mimics SARS-CoV-2 infection in humans. The Syrian hamster model has been a key choice due to its ability to replicate several features of human COVID-19, including infection of the respiratory tract and the development of lung pathology. nih.govfishersci.comwikipedia.org Syrian hamsters are considered a suitable model for studying the pathogenesis of infection and assessing the efficacy of medications and vaccines for infectious pathogens, including coronaviruses, as their immune responses to infectious agents are similar to those in humans. frontiersin.orgnih.gov
Another model utilized is the K18-hACE2 transgenic mouse model. wikipedia.org These mice are genetically engineered to express the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for SARS-CoV-2 into human cells. plos.orgbiorxiv.orgnih.gov Expression of hACE2 in these mice, often under the control of the cytokeratin 18 promoter, makes them susceptible to SARS-CoV-2 infection and allows for the investigation of disease outcomes, including severe manifestations and lethality, which are relevant to understanding the full spectrum of COVID-19. wikipedia.orgplos.orgbiorxiv.orgmdpi.com The K18-hACE2 mouse model can develop respiratory disease resembling severe COVID-19, including edema-associated acute lung injury and histological features similar to ARDS observed in patients. plos.org
These models are considered relevant for assessing the antiviral efficacy of compounds like this compound against SARS-CoV-2. wikipedia.org
Methodologies for Assessing Disease Biomarkers and Physiological Changes in Vivo
To evaluate the effectiveness of this compound in the selected animal models, a range of methodologies are employed to assess disease biomarkers and physiological changes. A primary method involves quantifying viral load, typically by measuring SARS-CoV-2 RNA levels in relevant tissues such as the lungs and nasal turbinates. nih.govwikipedia.org Techniques like reverse transcription quantitative polymerase chain reaction (RT-qPCR) are commonly used for this purpose.
Histological examination of lung tissue is a crucial methodology for assessing lung pathology. nih.govfishersci.comwikipedia.org This involves microscopic analysis to evaluate the severity of lung damage, inflammation, and other pathological changes induced by the viral infection. Studies in Syrian hamsters have shown that this compound can lead to improved lung pathology. fishersci.com
In models that exhibit more severe disease outcomes, such as the K18-hACE2 mouse model, survival rates are monitored as a critical endpoint to determine the impact of the antiviral treatment on disease severity and mortality. wikipedia.org Studies in K18-hACE2 mice have shown that SARS-CoV-2 infection can result in rapid weight loss and uniform lethality in certain inoculation dose groups. plos.org
While specific quantitative data points for this compound from the provided sources are limited to qualitative descriptions of reduced viral load and improved pathology, the methodologies employed are standard in preclinical antiviral research.
Here is a summary of the preclinical models and assessment methods discussed:
| Animal Model | Disease Relevance (SARS-CoV-2) | Key Assessment Methodologies |
| Syrian Hamster | Replicates respiratory tract infection and lung pathology. nih.govfishersci.comwikipedia.org | Viral RNA levels (lungs, nasal turbinates), Lung pathology (histology), Body weight changes. nih.govfishersci.comwikipedia.org |
| K18-hACE2 Mouse | Expresses human ACE2, susceptible to infection, can show severe disease/lethality. wikipedia.orgplos.orgbiorxiv.orgnih.govmdpi.com | Viral RNA levels (lungs, nasal turbinates), Lung pathology, Survival rates, Body weight changes. wikipedia.org |
Detailed research findings from these models, as reported in the sources, indicate that this compound (AT-527) and its active metabolite, AT-938, demonstrated antiviral activity in vivo. Studies in the Syrian hamster model of SARS-CoV-2 infection showed reductions in viral load and improvements in lung pathology following treatment. nih.govfishersci.com
Future Directions and Unaddressed Research Gaps
Exploration of Novel Combination Therapeutic Strategies (e.g., with IRAK4 inhibitors)
The concept of combination therapy is a significant area of exploration for Bazlitoran. Given its mechanism of action as a TLR antagonist, combining it with inhibitors targeting downstream signaling pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, presents a potential strategy to enhance therapeutic efficacy. researchgate.netpatsnap.comnimbustx.comnih.govfrontiersin.org IRAK4 is a key kinase in the TLR and IL-1 receptor signaling pathways, and its inhibition can modulate immune responses. patsnap.com Preclinical studies with other IRAK4 inhibitors have shown synergistic effects when combined with inhibitors of pathways like BTK and PI3Kdelta in certain hematological tumors, suggesting the potential for such combinations to improve outcomes, particularly in genetically defined patient populations. nimbustx.comnih.govfrontiersin.org While specific preclinical or clinical data on this compound in combination with IRAK4 inhibitors were not extensively detailed in the search results, the general principle of combining TLR antagonists with downstream signaling inhibitors like IRAK4 inhibitors is a recognized strategy in the development of treatments for immune-mediated diseases and certain cancers. patsnap.comnimbustx.comnih.govfrontiersin.org Future research could focus on evaluating the synergistic potential of this compound with specific IRAK4 inhibitors in relevant disease models.
Development of Advanced Biomarker-Driven Research Paradigms
Identifying biomarkers that can predict patient response to this compound is a critical research gap. Biomarker-driven research paradigms are essential for implementing precision medicine approaches. vulcanchem.commdpi.com For instance, in the context of dermatomyositis, where this compound has been studied, the presence of auto-antibodies that induce TLR-mediated immune responses could serve as potential biomarkers for evaluating treatment response. patsnap.com The heterogeneous nature of immune-mediated diseases and the variability in patient responses to oligonucleotide therapies highlight the need for robust biomarkers to identify patient populations most likely to benefit from treatment. researchgate.netproductlifegroup.com Future research should focus on discovering and validating biomarkers, such as specific immune cell subsets, cytokine profiles, or genetic markers (e.g., TLR expression levels or mutations in downstream signaling molecules like MYD88), that correlate with this compound's activity and clinical outcomes. nih.govnih.govfrontiersin.orgvulcanchem.compatsnap.com
Investigation of Extended Theoretical Indications Beyond Current Preclinical Scope
This compound's activity as a TLR7, 8, and 9 antagonist suggests potential therapeutic applications in a range of immune-mediated inflammatory diseases where these receptors play a pathogenic role. nih.govresearchgate.netresearchgate.net While it has been investigated in conditions like plaque psoriasis and dermatomyositis, exploring its potential in other theoretical indications represents a future research direction. bioworld.comresearchgate.netpatsnap.com Aberrant activation of endosomal TLRs by self-nucleic acids is implicated in several autoimmune diseases. nih.govresearchgate.netresearchgate.net Therefore, conditions driven by such mechanisms could theoretically be amenable to treatment with this compound. The challenges lie in identifying specific patient populations within these broader disease categories where TLR7, 8, and 9 signaling is a primary driver of pathology. nih.govresearchgate.net Preclinical studies in relevant animal models and in vitro studies using patient-derived cells could help identify and prioritize these extended theoretical indications for future clinical investigation.
Methodological Advancements in Preclinical Modeling and Assay Development
Advancements in preclinical modeling and assay development are crucial for accurately evaluating the potential of oligonucleotide-based therapeutics like this compound. Traditional animal models may not always fully recapitulate the complexity of human immune-mediated diseases. researchgate.netnih.gov There is a need for more sophisticated models that better reflect human disease biology and immune responses. tri.edu.auvhio.net This includes the development of advanced in vitro systems, such as organoids, which can mimic tissue structure and cellular composition, and improved in vivo models, such as humanized mouse models that incorporate components of the human immune system. tri.edu.aunews-medical.net Methodological advancements in assays for measuring target engagement, downstream pathway modulation, and functional outcomes in these models are also necessary to provide robust data for informing clinical development. nih.gov
Addressing Challenges in Oligonucleotide-Based Therapeutic Research and Development
This compound, as an oligonucleotide therapeutic, faces common challenges inherent in this class of drugs. These challenges include instability against enzymatic degradation, potential for off-target effects, and efficient delivery to target tissues and intracellular compartments where endosomal TLRs are located. biochempeg.comproductlifegroup.comnih.govnih.govembopress.org Future research needs to address these challenges through advancements in oligonucleotide chemistry, delivery technologies, and formulation strategies. biochempeg.comproductlifegroup.comnih.govnih.govembopress.orggoogle.com Chemical modifications to the oligonucleotide backbone or sugar moieties can improve stability and reduce off-target binding. biochempeg.comproductlifegroup.comnih.gov Novel delivery systems, such as nanoparticles or conjugates, can enhance cellular uptake and targeting to specific tissues or cell types. nih.govnih.govembopress.org Overcoming these hurdles is essential for realizing the full therapeutic potential of this compound and other oligonucleotide-based drugs. biochempeg.comproductlifegroup.comnih.govnih.govembopress.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
